molecular formula C16H10ClF3N2O B11473555 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one

1-(4-chlorobenzyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one

Cat. No.: B11473555
M. Wt: 338.71 g/mol
InChI Key: GIPZYVKETDLMSD-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorobenzyl group and a trifluoromethyl group attached to a naphthyridine core

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of key starting materials, such as 4-chlorobenzyl chloride and 5-(trifluoromethyl)-1,6-naphthyridine.

    Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes nucleophilic substitution with a suitable nucleophile to introduce the chlorobenzyl group onto the naphthyridine core.

    Cyclization: The intermediate product undergoes cyclization to form the naphthyridine ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorobenzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorobenzyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Chemical Biology: Researchers use the compound to study its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-5-(trifluoromethyl)-1,6-naphthyridin-4(1H)-one can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-5-methyl-1,6-naphthyridin-4(1H)-one: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.

    1-(4-chlorobenzyl)-5-(trifluoromethyl)-1,6-quinolin-4(1H)-one: This compound has a quinoline core instead of a naphthyridine core, which may affect its reactivity and biological activity.

Properties

Molecular Formula

C16H10ClF3N2O

Molecular Weight

338.71 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1,6-naphthyridin-4-one

InChI

InChI=1S/C16H10ClF3N2O/c17-11-3-1-10(2-4-11)9-22-8-6-13(23)14-12(22)5-7-21-15(14)16(18,19)20/h1-8H,9H2

InChI Key

GIPZYVKETDLMSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=O)C3=C2C=CN=C3C(F)(F)F)Cl

Origin of Product

United States

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